
2-Isopropylamino-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylamino-1,4-naphthoquinone is a synthetic organic compound derived from the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and industry. The compound features an isopropylamino group attached to the 2-position of the 1,4-naphthoquinone core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylamino-1,4-naphthoquinone typically involves the reaction of 1,4-naphthoquinone with isopropylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
- Dissolve 1,4-naphthoquinone in ethanol.
- Add isopropylamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylamino-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
2-Isopropylamino-1,4-naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Isopropylamino-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest in medicinal research.
Comparison with Similar Compounds
2-Methyl-1,4-naphthoquinone: Known for its role as a vitamin K precursor.
2-Hydroxy-1,4-naphthoquinone: Used in the production of dyes and pigments.
2-Amino-1,4-naphthoquinone: Studied for its antimicrobial properties.
Uniqueness: 2-Isopropylamino-1,4-naphthoquinone is unique due to the presence of the isopropylamino group, which enhances its biological activity and specificity. This structural modification allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57950-03-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(propan-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H13NO2/c1-8(2)14-11-7-12(15)9-5-3-4-6-10(9)13(11)16/h3-8,14H,1-2H3 |
InChI Key |
GEDMNZDVSCEEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


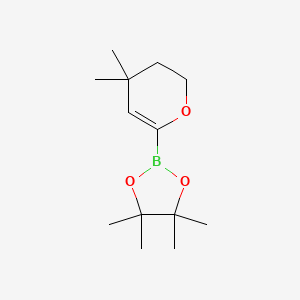
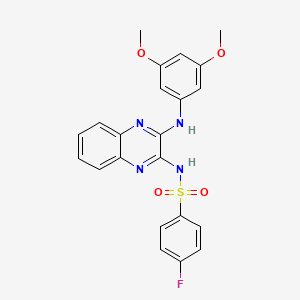

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
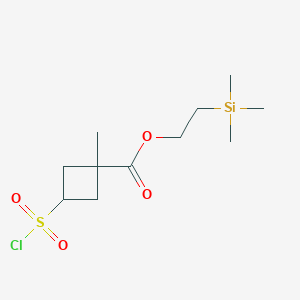
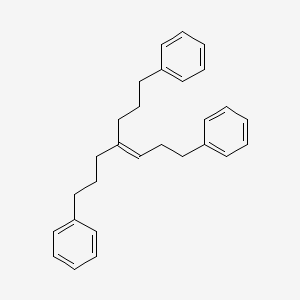
![4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
![2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940847.png)

![6-oxo-1,7-Diazaspiro[4.5]decane-7-acetic acid methyl ester](/img/structure/B13940857.png)
![[4-bromo-3-(4-bromophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13940860.png)
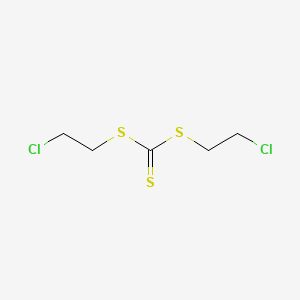
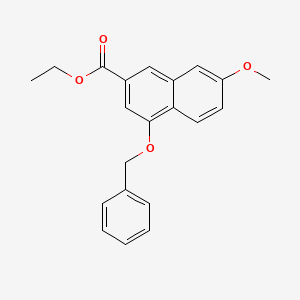
![7-Boc-2-oxa-7-aza-spiro[4,5]decan-1-one](/img/structure/B13940870.png)
